2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride
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Overview
Description
2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.72 g/mol. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a cyclohexyl ring with a methyl substituent. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride typically involves the reaction of 4-methylcyclohexanone with ethylene oxide in the presence of an amine catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.
Reduction: Formation of 2-amino-2-(4-methylcyclohexyl)ethane.
Substitution: Formation of 2-chloro-2-(4-methylcyclohexyl)ethanol or 2-bromo-2-(4-methylcyclohexyl)ethanol.
Scientific Research Applications
2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride involves its interaction with specific molecular targets in cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The amino and hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with a similar structure but lacking the cyclohexyl ring.
2-Aminoethanol: Similar to ethanolamine but with an additional amino group.
4-Methylcyclohexanol: Contains the cyclohexyl ring and hydroxyl group but lacks the amino group.
Uniqueness
2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride is unique due to the presence of both an amino group and a hydroxyl group attached to a cyclohexyl ring with a methyl substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
2-amino-2-(4-methylcyclohexyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h7-9,11H,2-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJYSHMMTJGAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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